3,5-Dibromo-4-fluoroaniline
Overview
Description
3,5-Dibromo-4-fluoroaniline is a chemical compound with the molecular formula C6H4Br2FN and a molecular weight of 268.91 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, palladium on activated charcoal and deuterium are used in deuteromethanol for 2 hours under a D2 atmosphere . The organic phase is collected by filtration, dissolved in dichloromethane, and a saturated sodium bicarbonate solution is added. The organic phase is extracted with dichloromethane and purified by column to yield the product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.91 . The compound’s Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra have been recorded and analyzed .Scientific Research Applications
Crystal and Molecular Structure Studies
Research on related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been conducted to determine their crystal and molecular structures. This includes understanding intra- and intermolecular hydrogen bonds and dispersive halogen interactions in the crystal structure (Betz, 2015).
Environmental Toxicology and Biodegradation
Studies on similar compounds like 3-fluoroaniline have been conducted to understand their environmental impact and biodegradation. For example, research on the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 highlights the organism's ability to degrade this compound, indicating a potential environmental application (Zhao et al., 2019).
Synthesis and Pharmacological Applications
The synthesis of related compounds, such as fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, has been explored for their potential as radiographic opaques, suggesting pharmaceutical applications (Sprague et al., 1953).
Bioactivation and Metabolic Studies
Research on bioactivation of fluoroanilines, including 4-fluoroaniline, has been conducted to understand their metabolism and potential bioactivation to reactive benzoquinoneimines, which can inform pharmacological and toxicological studies (Rietjens & Vervoort, 1991).
Photocatalytic Degradation
Studies on the photocatalytic degradation of compounds like 3-fluoroaniline on anatase TiO2 indicate potential applications in environmental remediation (Jackman & Thomas, 2014).
Biofield Energy Treatment
Research on 3-chloro-4-fluoroaniline, a related compound, focused on the influence of biofield energy treatment on its physical, thermal, and spectral properties, suggesting potential in altering material properties (Trivedi et al., 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as NAD(P)H-dependent flavin monooxygenase, which mediates oxidative decarboxylation reactions . This interaction is crucial for the catabolism of halogenated aromatic compounds, where this compound acts as a substrate, undergoing enzymatic transformations that lead to the formation of various metabolites.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes such as NAD(P)H-dependent flavin monooxygenase, facilitating the oxidative decarboxylation of halogenated aromatic compounds . This binding interaction is essential for the enzymatic activity and subsequent metabolic transformations. Furthermore, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress, inflammation, and cellular damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidative decarboxylation and halogenated aromatic compound catabolism . It interacts with enzymes such as NAD(P)H-dependent flavin monooxygenase, which catalyzes the oxidative decarboxylation of the compound to form metabolites like 2,6-dibromohydroquinone . These metabolic transformations are essential for the detoxification and elimination of halogenated aromatic compounds from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can interact with enzymes and other biomolecules to exert its effects.
Properties
IUPAC Name |
3,5-dibromo-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSFHMDFWEBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662810 | |
Record name | 3,5-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-35-0 | |
Record name | 3,5-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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